molecular formula C18H20ClNO2 B5685842 N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide

N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide

Cat. No. B5685842
M. Wt: 317.8 g/mol
InChI Key: SPCCREMUSVFSLH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide, also known as CMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMMA is a white crystalline solid that is soluble in organic solvents and is synthesized using a specific method. In

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis or programmed cell death in cancer cells. It may also inhibit the growth and proliferation of cancer cells. In terms of its anti-inflammatory activity, it is believed to act by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In terms of its physiological effects, N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide in lab experiments is its versatility. It can be used as a reagent for the synthesis of various compounds and can also be used in biological assays to study its anticancer and anti-inflammatory activity. Additionally, N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide has low toxicity and is well-tolerated in animal studies. However, one limitation of using N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide in lab experiments is its relatively high cost compared to other reagents.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide. One area of research is the development of more efficient synthesis methods for N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide. Another area of research is the investigation of its potential use as an anticancer agent in vivo. Additionally, the study of its anti-inflammatory activity in vivo is another potential area of research. Finally, the use of N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide as a building block for the synthesis of new materials is another potential area of research.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide in various fields and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide involves the reaction between 3-chloro-4-methylphenylamine and 2-(mesityloxy)acetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide has been shown to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent. In organic synthesis, N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide has been used as a reagent for the synthesis of various compounds. In material science, N-(3-chloro-4-methylphenyl)-2-(mesityloxy)acetamide has been used as a building block for the synthesis of polymers and other materials.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-11-7-13(3)18(14(4)8-11)22-10-17(21)20-15-6-5-12(2)16(19)9-15/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCCREMUSVFSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide

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